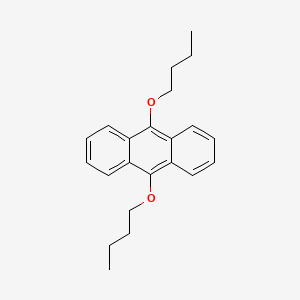

9,10-Dibutoxyanthracene

Vue d'ensemble

Description

9,10-Dibutoxyanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of butoxy groups at the 9 and 10 positions of the anthracene core. It is known for its favorable optical properties and is commonly used as an electron transfer sensitizer in photopolymerization processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibutoxyanthracene typically involves the reaction of anthraquinone with n-butyryl chloride in the presence of sodium hydroxide and sodium hydrosulfite. This reaction yields an intermediate, which is then reduced to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Photodegradation: The compound is known to degrade upon exposure to light, especially in the presence of air, resulting in secondary decomposition products.

Common Reagents and Conditions:

Oxidation: Singlet oxygen is a common reagent used in the oxidation of this compound.

Photodegradation: Light exposure in the presence of air facilitates the degradation process.

Major Products Formed:

Endoperoxides: Formed during the oxidation of this compound.

Secondary Decomposition Products: Result from the photodegradation of the endoperoxides.

Applications De Recherche Scientifique

Photopolymerization

DBA is widely recognized for its application as an electron transfer sensitizer in photopolymerization processes. Its favorable optical properties allow it to effectively absorb light in the ultraviolet (UV) region, particularly between 360-400 nm, which is crucial for initiating polymerization reactions when exposed to UV light sources such as LEDs .

Photoinitiators in Coatings and Inks

Due to its photochemical properties, DBA is employed as a photoinitiator in UV-curable inks and coatings. The compound's ability to generate free radicals upon light exposure makes it suitable for applications in graphic arts and protective coatings where rapid curing is essential .

Advantages

- Fast curing times enhance production efficiency.

- High absorption in the UVA range allows for effective use with various light sources.

Organic Light Emitting Diodes (OLEDs)

DBA's optical characteristics make it a candidate for use in OLEDs . Its ability to participate in triplet-triplet annihilation processes enhances the efficiency of light emission in OLED devices. The incorporation of DBA into OLED materials can improve their performance by increasing the quantum yield of emitted light .

Advanced Material Development

Research indicates that DBA can be utilized in developing advanced materials such as:

- Photoresists : Used for fine pattern formation in semiconductor manufacturing.

- UVA Absorbers : Protects against UV-induced degradation, making it valuable in cosmetic formulations aimed at preventing skin aging .

Photodegradation Studies

Understanding the photodegradation of DBA is crucial for optimizing its applications. Studies have shown that prolonged exposure to light can lead to significant decomposition, impacting its effectiveness as a sensitizer. Research has identified specific degradation pathways involving the formation of endoperoxide intermediates and their subsequent breakdown products .

| Application Area | Key Features | Potential Benefits |

|---|---|---|

| Photopolymerization | Electron transfer sensitizer | Rapid curing, high efficiency |

| Coatings and Inks | Photoinitiator | Improved durability and performance |

| OLEDs | Enhances light emission | Increased quantum yield |

| Advanced Materials | Photoresists and UVA absorbers | Versatile applications |

Case Studies

- Photopolymerization Efficiency : A study demonstrated that DBA significantly enhances the polymerization rate when used with specific monomers under UV light, showcasing its effectiveness as a photoinitiator .

- Photodegradation Pathways : Research outlined the mechanisms through which DBA degrades upon UV exposure, identifying key intermediates that could be targeted to improve stability during industrial applications .

- OLED Performance : Experimental results indicated that incorporating DBA into OLED formulations led to improved color purity and brightness, validating its role as a beneficial additive in electronic materials .

Mécanisme D'action

The primary mechanism by which 9,10-Dibutoxyanthracene exerts its effects involves the absorption of light, leading to the generation of singlet oxygen. This reactive oxygen species can then participate in various chemical reactions, including the formation of endoperoxides. The molecular targets and pathways involved in these processes are primarily related to the compound’s ability to transfer energy and electrons .

Comparaison Avec Des Composés Similaires

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.

9,10-Dimethylanthracene: Exhibits a high fluorescence quantum yield and has been used in similar applications as 9,10-Dibutoxyanthracene.

Uniqueness: this compound is unique due to its butoxy substituents, which impart distinct optical properties and reactivity compared to other 9,10-substituted anthracenes. Its ability to act as a photo-induced oxygen scavenger further distinguishes it from similar compounds .

Activité Biologique

9,10-Dibutoxyanthracene (DBA) is a derivative of anthracene, characterized by the presence of butoxy groups at the 9 and 10 positions of the anthracene core. This compound has garnered attention for its biological activity , particularly in photodynamic therapy and as an electron transfer sensitizer in photopolymerization processes. Its unique optical properties and reactivity with oxygen make it a subject of interest in various scientific fields.

This compound primarily interacts with oxygen to form an endoperoxide species . This reaction is facilitated by light exposure, which promotes the formation of singlet oxygen, a reactive species that can induce cellular damage or therapeutic effects in biological systems .

Photoreactivity

The compound absorbs light effectively in the range of 360–400 nm, making it suitable for applications as a UVA absorber . This absorption range aligns with wavelengths that contribute to skin aging, thus positioning DBA as a potential agent in photoprotection strategies .

Decomposition and Secondary Products

Upon prolonged irradiation, DBA can decompose into secondary products, including various decomposition products identified through spectroscopic techniques. The mechanism of photodegradation involves the formation of endoperoxides that subsequently break down under light exposure .

Applications in Photodynamic Therapy

DBA's ability to generate singlet oxygen upon excitation makes it a promising candidate for photodynamic therapy (PDT) . In PDT, singlet oxygen can selectively induce cytotoxic effects in target cells, such as cancer cells, while minimizing damage to surrounding healthy tissue .

Research Findings

Research has demonstrated that DBA can act as a photo-induced oxygen scavenger , which may enhance its efficacy in PDT by modulating local oxygen levels during treatment. Studies have shown that DBA's reactivity with singlet oxygen is influenced by its substituents, affecting its overall biological activity .

Case Studies

- Photodegradation Studies : Research conducted on DBA's photodegradation highlighted its stability under certain conditions and the formation of identifiable secondary products. These findings are crucial for understanding its long-term behavior in biological systems and potential therapeutic applications .

- Therapeutic Applications : In vitro studies have indicated that DBA can effectively induce cell death in specific cancer cell lines when activated by light, showcasing its potential role in targeted cancer therapies .

Comparative Analysis

The table below compares this compound with other anthracene derivatives regarding their biological activity and applications:

| Compound | Absorption Range (nm) | Biological Activity | Application Area |

|---|---|---|---|

| This compound | 360-400 | Singlet oxygen generation | Photodynamic therapy |

| 9,10-Diphenylanthracene | 350-400 | High fluorescence | Triplet–triplet annihilation |

| 9,10-Dimethylanthracene | 340-420 | Moderate singlet oxygen generation | Photopolymerization |

Propriétés

IUPAC Name |

9,10-dibutoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMGAOMUPSQGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621211 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76275-14-4 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.